2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential pharmaceutical agents due to their complex structures and potential biological activities.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-20-17(22)14-5-3-2-4-13(14)15(19-20)10-16(21)18-11-12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3,(H,18,21) |
InChI Key |
BEOBYSABDKYBPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Common reagents might include acylating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydro-2H-pyran ring.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phthalazinone core or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring.
Uniqueness
What sets 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of these functional groups, which could confer distinct biological activities or chemical reactivity compared to other compounds.
Biological Activity
The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a derivative of phthalazine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22N4O3
- Molecular Weight : 318.39 g/mol
- CAS Number : 412922-94-2
Structure
The compound features a phthalazinone moiety and a tetrahydropyran ring, which may contribute to its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of phthalazine derivatives. The DPPH assay demonstrated that compounds with similar structures exhibit significant free radical scavenging activity. Although specific data for 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is limited, its structural similarity suggests potential antioxidant properties.
Antihypertensive Effects
Research on related compounds indicates that phthalazine derivatives can function as angiotensin II receptor antagonists. In a study involving various synthesized derivatives, compounds showed promising antihypertensive effects, with some demonstrating significant reductions in systolic blood pressure in animal models (Table 1).
| Compound Code | Mean Systolic Blood Pressure (mmHg) ± SEM |
|---|---|
| Control | 108.28 ± 6.87 |
| DMSO | 81.10 ± 3.21 |
| AV2 | 69.21 ± 1.72 |
| AV3 | 79.31 ± 3.34 |
| AV9 | 80.17 ± 1.34 |
Urease Inhibition
Urease inhibition studies have shown that certain phthalazine derivatives can effectively inhibit urease activity, which is crucial for treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) indicates that modifications to the aryl groups significantly influence inhibitory potency.
Antibacterial Activity
The antibacterial potential of similar compounds has been assessed using agar diffusion methods. Initial findings suggest that these derivatives possess varying degrees of antibacterial activity against common pathogens, although specific data for the compound remains to be fully elucidated.
Case Study 1: Synthesis and Evaluation of Phthalazine Derivatives
A study published in Pharmaceutical Research synthesized a series of phthalazine derivatives and evaluated their biological activities, including antioxidant and antihypertensive properties. The study found that certain modifications led to enhanced biological activity compared to the parent compound .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to explore the binding interactions of phthalazine derivatives with urease enzymes. These studies provide insights into the molecular basis for the inhibitory effects observed in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
